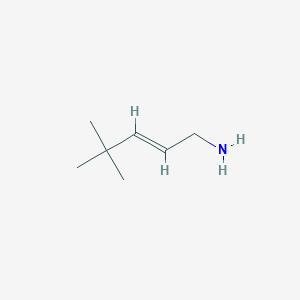

4,4-Dimethylpent-2-en-1-amine

Description

4,4-Dimethylpent-2-en-1-amine is an aliphatic amine characterized by a five-carbon chain with a double bond at the C2 position and two methyl groups substituted at the C4 carbon.

Properties

Molecular Formula |

C7H15N |

|---|---|

Molecular Weight |

113.20 g/mol |

IUPAC Name |

(E)-4,4-dimethylpent-2-en-1-amine |

InChI |

InChI=1S/C7H15N/c1-7(2,3)5-4-6-8/h4-5H,6,8H2,1-3H3/b5-4+ |

InChI Key |

HLZOYFYFAKWYNH-SNAWJCMRSA-N |

Isomeric SMILES |

CC(C)(C)/C=C/CN |

Canonical SMILES |

CC(C)(C)C=CCN |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-Dimethylpent-2-en-1-amine can be achieved through several methods. One common approach involves the reduction of nitriles using lithium aluminum hydride (LAH). For instance, the reduction of 4,4-dimethylpent-2-enenitrile with LAH in anhydrous ether yields 4,4-Dimethylpent-2-en-1-amine .

Industrial Production Methods

Industrial production methods for 4,4-Dimethylpent-2-en-1-amine typically involve large-scale reduction processes. These methods often use catalytic hydrogenation techniques, where the nitrile precursor is hydrogenated in the presence of a suitable catalyst under controlled temperature and pressure conditions .

Chemical Reactions Analysis

Types of Reactions

4,4-Dimethylpent-2-en-1-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.

Reduction: It can be further reduced to form saturated amines.

Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Lithium aluminum hydride (LAH) and hydrogen gas (H2) with a palladium catalyst are frequently used.

Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic conditions.

Major Products Formed

Oxidation: Oxidized derivatives such as ketones or alcohols.

Reduction: Saturated amines.

Substitution: Various substituted amines depending on the reagents used.

Scientific Research Applications

4,4-Dimethylpent-2-en-1-amine has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications.

Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4,4-Dimethylpent-2-en-1-amine involves its interaction with various molecular targets. The amine group can form hydrogen bonds and participate in nucleophilic attacks, making it reactive in various chemical environments. The double bond in the structure also allows for addition reactions, contributing to its versatility in chemical synthesis .

Comparison with Similar Compounds

Comparison with 4-Methoxy-4-methylpentan-1-amine Hydrochloride

Structural Differences :

- 4,4-Dimethylpent-2-en-1-amine : Contains a double bond (C2) and two methyl groups (C4).

- 4-Methoxy-4-methylpentan-1-amine Hydrochloride : Saturated carbon chain with methoxy (-OCH3) and methyl (-CH3) groups at C4 .

Synthetic Approaches :

The synthesis of 4-methoxy-4-methylpentan-1-amine involves alkylation using KH and methyl iodide (MeI), followed by purification via silica gel chromatography . For 4,4-dimethylpent-2-en-1-amine, a similar alkylation strategy might be employed, but the presence of the double bond would necessitate controlled reaction conditions to prevent isomerization or polymerization.

Reactivity :

The methoxy group in 4-methoxy-4-methylpentan-1-amine enhances solubility in polar solvents, while the double bond in 4,4-dimethylpent-2-en-1-amine could facilitate conjugate addition reactions or participation in Diels-Alder chemistry.

Comparison with N,N-Dimethylpent-4-en-2-yn-1-amine

Structural Differences :

- 4,4-Dimethylpent-2-en-1-amine : Double bond at C2, primary amine.

- N,N-Dimethylpent-4-en-2-yn-1-amine : Contains both a triple bond (C2) and a double bond (C4), with a tertiary dimethylamine group .

Applications :

The triple bond in N,N-dimethylpent-4-en-2-yn-1-amine enables click chemistry applications, whereas the double bond in 4,4-dimethylpent-2-en-1-amine may favor electrophilic additions. The tertiary amine in the former offers greater steric hindrance, reducing nucleophilicity compared to the primary amine in the target compound.

Comparison with Aromatic Amines (e.g., [1,1'-Biphenyl]-4-amine)

Structural Differences :

- 4,4-Dimethylpent-2-en-1-amine : Aliphatic, unsaturated.

- [1,1'-Biphenyl]-4-amine : Aromatic biphenyl system with a primary amine .

Thermodynamic Properties :

Aromatic amines like [1,1'-Biphenyl]-4-amine exhibit higher melting points (e.g., 53–55°C) due to π-π stacking, while aliphatic amines such as 4,4-dimethylpent-2-en-1-amine are likely liquids at room temperature. The conjugated double bond in the latter may lower its boiling point compared to saturated analogs .

Comparison with Phenethylamine Derivatives (e.g., alpha-ethyl 2C-D)

Structural Differences :

- 4,4-Dimethylpent-2-en-1-amine : Aliphatic chain with double bond.

- alpha-Ethyl 2C-D : Aromatic 2,5-dimethoxy-4-methylphenyl group attached to a butan-2-amine backbone .

Analytical Characterization :

Phenethylamine derivatives like alpha-ethyl 2C-D are analyzed via GC-MS, FTIR, and HPLC-TOF to confirm purity and structure . Similar techniques would apply to 4,4-dimethylpent-2-en-1-amine, with GC-MS being critical for identifying fragmentation patterns influenced by the double bond and methyl groups.

Data Tables

Table 1: Structural and Functional Group Comparison

| Compound Name | Molecular Formula | Key Functional Groups | Reactivity Highlights |

|---|---|---|---|

| 4,4-Dimethylpent-2-en-1-amine | C7H15N | Primary amine, C=C bond | Conjugate addition, alkylation |

| 4-Methoxy-4-methylpentan-1-amine | C7H17NO | Primary amine, methoxy, methyl | Nucleophilic substitution |

| N,N-Dimethylpent-4-en-2-yn-1-amine | C7H13N | Tertiary amine, C≡C, C=C | Click chemistry, cycloadditions |

| [1,1'-Biphenyl]-4-amine | C12H11N | Aromatic amine | Electrophilic substitution |

Table 2: Analytical Techniques for Amine Characterization

Research Findings and Implications

- Steric Effects : The 4,4-dimethyl substitution in the target compound may hinder reactions at the C4 position, contrasting with less hindered analogs like 4-methoxy-4-methylpentan-1-amine .

- Electronic Effects : The double bond in 4,4-dimethylpent-2-en-1-amine could increase susceptibility to oxidation compared to saturated amines.

- Synthetic Utility: Potential applications in asymmetric catalysis or polymer precursors, leveraging the amine and alkene functionalities.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.